molecular formula C10H4Cl2N2 B8789182 3,7-Dichloroquinoline-8-carbonitrile CAS No. 88347-01-7

3,7-Dichloroquinoline-8-carbonitrile

Cat. No.: B8789182
CAS No.: 88347-01-7
M. Wt: 223.05 g/mol
InChI Key: ZKAIPXMHVYCWND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,7-Dichloroquinoline-8-carbonitrile is a high-purity chemical intermediate of significant interest in agricultural chemistry research. It serves as a crucial precursor in the synthesis of quinoline-based herbicides, most notably 3,7-dichloroquinoline-8-carboxylic acid, a widely studied compound known by its common name, quinclorac . Quinclorac is a synthetic auxin herbicide used for the selective post-emergence control of grass weeds such as crabgrass and barnyardgrass in crops like rice and in turf management . As an intermediate, this compound holds particular value for researchers exploring novel synthetic pathways. Its nitrile group (-CN) presents a versatile handle for chemical transformation, most commonly through hydrolysis to produce the corresponding carboxylic acid, which is the active moiety in certain herbicide classes . This reactivity makes it a valuable scaffold for the development and optimization of new active ingredients and for metabolic and environmental fate studies. Researchers also utilize this compound in material science, for instance, as a ligand in the preparation of metal-organic complexes for catalytic or structural studies . This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88347-01-7

Molecular Formula

C10H4Cl2N2

Molecular Weight

223.05 g/mol

IUPAC Name

3,7-dichloroquinoline-8-carbonitrile

InChI

InChI=1S/C10H4Cl2N2/c11-7-3-6-1-2-9(12)8(4-13)10(6)14-5-7/h1-3,5H

InChI Key

ZKAIPXMHVYCWND-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=NC=C(C=C21)Cl)C#N)Cl

Origin of Product

United States

Synthetic Methodologies for 3,7 Dichloroquinoline 8 Carbonitrile and Its Precursors

Foundational Synthetic Routes to the Quinoline (B57606) Core

The assembly of the quinoline heterocycle is a well-explored area of organic synthesis, with several named reactions providing access to a diverse range of derivatives.

Instead of building the quinoline ring from acyclic precursors, existing quinoline derivatives can be chemically modified to introduce desired functional groups. This approach is valuable when the starting quinoline is readily available. A representative multi-step sequence involves the activation of the quinoline ring via N-oxidation, followed by functionalization. For instance, a commercially available compound like 4,7-dichloroquinoline (B193633) can be converted to its corresponding N-oxide. mdpi.com This N-oxide is then activated for subsequent reactions, such as C-H functionalization at the C2 position to introduce an amide group, followed by a nucleophilic aromatic substitution (SNAr) at the C4 position. mdpi.comresearchgate.net

Table 1: Example of Multi-Step Synthesis from a Quinoline Derivative

Step Reaction Reagents Purpose
1 N-Oxidation m-CPBA, CHCl₃ Activation of the quinoline ring
2 C2-Amidation Ph-C≡N, H₂SO₄, CH₂Cl₂ Introduction of an amide group at the C2 position

This interactive table summarizes a synthetic sequence for modifying a pre-existing quinoline core. mdpi.com

Classic cyclization methods remain fundamental to quinoline synthesis, utilizing simple, often commercially available starting materials to construct the bicyclic core. nih.gov These reactions typically involve the condensation of an aniline (B41778) derivative with a three-carbon unit.

Skraup Synthesis : This method involves the reaction of an aromatic amine (like aniline) with glycerol (B35011), sulfuric acid, and an oxidizing agent (such as nitrobenzene). iipseries.orgpharmaguideline.com The dehydration of glycerol in situ forms acrolein, which undergoes a Michael addition with the aniline, followed by cyclization and oxidation to yield the quinoline. pharmaguideline.com

Doebner-von Miller Reaction : A variation of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones (like crotonaldehyde) to react with anilines in the presence of an acid catalyst, often hydrochloric acid or a Lewis acid. nih.govprepchem.com

Combes Synthesis : This reaction produces 2,4-disubstituted quinolines through the acid-catalyzed cyclization of β-amino enones, which are themselves formed from the condensation of an aniline with a 1,3-dicarbonyl compound. iipseries.orgpharmaguideline.com

Table 2: Overview of Classic Quinoline Cyclization Reactions

Reaction Name Key Reactants Catalyst/Conditions Typical Product
Skraup Synthesis Aromatic Amine, Glycerol H₂SO₄, Oxidizing Agent Unsubstituted or Substituted Quinolines
Doebner-von Miller Aromatic Amine, α,β-Unsaturated Aldehyde/Ketone Acid (e.g., HCl) Substituted Quinolines

This interactive table compares foundational methods for assembling the quinoline scaffold. nih.goviipseries.orgpharmaguideline.com

The Friedländer synthesis is a highly efficient and versatile method for preparing quinolines, particularly those with substituents at the 2- and 3-positions. nih.govwikipedia.org The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or aldehyde). organic-chemistry.orgjk-sci.comresearchgate.net The reaction can be catalyzed by either acids (such as trifluoroacetic acid or p-toluenesulfonic acid) or bases (like sodium hydroxide (B78521) or pyridine). wikipedia.orgjk-sci.com

The mechanism proceeds via an initial aldol-type condensation or Schiff base formation, followed by an intramolecular cyclodehydration to form the final quinoline product. wikipedia.org This method is valued for its operational simplicity and the direct installation of substituents onto the newly formed pyridine (B92270) ring of the quinoline system. jk-sci.com Variations and improvements, such as the use of microwave irradiation or novel catalysts, have enhanced the efficiency and environmental friendliness of the Friedländer synthesis. organic-chemistry.orgjk-sci.com

Strategic Introduction of Halogen Substituents

For the synthesis of 3,7-dichloroquinoline-8-carbonitrile, the precise placement of two chlorine atoms on the quinoline ring is essential. This is achieved through regioselective chlorination protocols and the use of specifically halogenated precursors.

Directing chlorine atoms to specific positions on the quinoline ring requires careful selection of reagents and substrates. The electronic nature of the quinoline ring and the presence of directing groups guide the regioselectivity.

A key transformation in the synthesis of the target compound's precursor is the chlorination of 7-chloro-8-quinolinecarboxylic acid. This reaction is carried out using chlorine gas in a solvent like 1,2-dichlorobenzene (B45396) with a radical initiator such as azobisisobutyronitrile (AIBN) to selectively install a second chlorine atom at the C3 position, yielding 3,7-dichloro-8-quinolinecarboxylic acid. google.com

Other regioselective methods have been developed for different positions. For example, the C5 position of 8-substituted quinolines can be chlorinated using trihaloisocyanuric acid in a metal-free system. rsc.org Similarly, C2-chlorination can be achieved by first converting the quinoline to its N-oxide and then treating it with a chlorinating agent like PPh₃/Cl₃CCN. researchgate.net

The synthesis of the final product often begins with a precursor that already contains one of the necessary chlorine atoms. 7-Chloro-8-methylquinoline (B132762) is a critical intermediate, as the methyl group can be oxidized to the carboxylic acid required for the final structure.

The preparation of 7-chloro-8-methylquinoline can be accomplished via a Doebner-von Miller type cyclization. In this approach, 2-methyl-3-chloroaniline is reacted with acrolein in the presence of a monobasic inorganic acid (like HCl) and a dehydrogenation reagent. google.com Alternatively, a Skraup synthesis using an appropriately substituted toluidine can produce the desired chloro-methylquinoline compound. google.com

Once formed, the 8-methyl group of 7-chloro-8-methylquinoline is oxidized to a carboxylic acid. This oxidation can be performed using nitric acid in the presence of a vanadium catalyst or by using oxygen as the oxidant with N-hydroxyphthalimide and AIBN as catalysts. google.comgoogle.com This produces 7-chloroquinoline-8-carboxylic acid, the direct precursor for the C3-chlorination step described previously. google.com

Table 3: List of Compounds

Compound Name
This compound
3,7-Dichloroquinoline-8-carboxylic acid (quinclorac)
2-Methyl-3-chloroaniline
4,7-Dichloroquinoline
4,7-Dichloroquinoline N-oxide
7-Chloro-8-methylquinoline
7-Chloroquinoline-8-carboxylic acid
Acetaldehyde
Acrolein
Aniline
Azobisisobutyronitrile (AIBN)
Chlorine
Crotonaldehyde
Glycerol
m-CPBA (meta-Chloroperoxybenzoic acid)
Morpholine
N-hydroxyphthalimide
Nitric acid
Nitrobenzene
PPh₃/Cl₃CCN (Triphenylphosphine/Trichloroacetonitrile)
Pyridine
Sodium hydroxide
Sulfuric acid
p-Toluenesulfonic acid
Trifluoroacetic acid
Trihaloisocyanuric acid

Pathways for Nitrile Functional Group Installation

The introduction of a nitrile (–C≡N) group onto the quinoline scaffold is a critical step in the synthesis of this compound. One of the most direct methods involves the conversion of a carbaldehyde precursor.

Transformation of Carbaldehyde to Carbonitrile

The conversion of a carbaldehyde to a carbonitrile is a well-established transformation in organic synthesis. For quinoline systems, this can be achieved under specific oxidative conditions. A notable example involves the treatment of a quinoline carbaldehyde with aqueous ammonia (B1221849) in the presence of an oxidizing agent like ceric ammonium (B1175870) nitrate (B79036) to yield the corresponding quinoline carbonitrile. rsc.org This one-pot reaction proceeds through an intermediate imine, which is then oxidized to the nitrile.

Key steps in this transformation generally include:

Formation of an aldime (imine) intermediate from the reaction of the aldehyde with an ammonia source.

Oxidation of the imine to the final carbonitrile product.

Various reagents and conditions can be employed for this conversion, with the choice often depending on the specific substrate and desired reaction tolerance.

Catalytic Approaches in Synthetic Design

The assembly of the fundamental quinoline ring system is often the most complex phase of the synthesis. Modern strategies heavily rely on catalytic methods to ensure high efficiency, selectivity, and functional group tolerance. ias.ac.in Both transition metals and organocatalysts play pivotal roles in these approaches.

Transition Metal-Catalyzed Methodologies (e.g., Rhodium, Cobalt, Gold)

Transition metals are powerful tools for forging the carbon-carbon and carbon-nitrogen bonds necessary to construct the quinoline skeleton. researchgate.net Catalysts based on rhodium, cobalt, and gold are particularly prominent in the literature for their unique reactivity and efficiency. ias.ac.in

Rhodium (Rh): Rhodium catalysts are effective in mediating the synthesis of quinolines through various pathways, including the hydroacylative union of aldehydes with ortho-alkynyl anilines. nih.gov Rhodium(III)-catalyzed reactions, often involving C-H activation, enable the cascade synthesis of complex fused quinoline systems. rsc.orgthieme-connect.comacs.org Environmentally benign protocols have also been developed using recyclable rhodium catalytic systems in aqueous media. fao.org

Cobalt (Co): As a more earth-abundant and cost-effective metal, cobalt has emerged as an attractive catalyst for quinoline synthesis. rsc.orgresearchgate.net Cobalt-catalyzed methods often proceed via C-H activation, such as the annulation of anilides with alkynes or the cyclization of 2-aminoaryl alcohols with ketones. rsc.orgmdpi.comacs.org These reactions are typically redox-neutral and can be performed under ligand-free conditions, enhancing their practicality. acs.orgrsc.org

Gold (Au): Gold catalysis has opened new avenues for quinoline synthesis through unique cascade reactions under mild conditions. jst.go.jprsc.org Gold catalysts, typically cationic, can activate alkynes towards nucleophilic attack, facilitating annulation reactions between various precursors like anilines and terminal arylalkynes to form the quinoline scaffold. jst.go.jpacs.orgnih.gov These methods are noted for their high efficiency and convergence. jst.go.jpresearchgate.net

Metal CatalystReaction TypeSubstratesKey FeaturesReference
Rhodium (Rh)Hydroacylation / C-H Activationo-Alkynyl anilines + AldehydesBroad functional group tolerance, high yields. nih.gov
Cobalt (Co)Redox-Neutral AnnulationAnilides + Internal AlkynesLow-cost catalyst, high efficiency. rsc.orgresearchgate.net
Gold (Au)Cascade [4+2] AnnulationAnilines + Aryl AlkynesMild reaction conditions, high convergence. jst.go.jpacs.org

Organocatalytic and Brønsted Acid-Promoted Syntheses

In a move away from metal-based systems, organocatalysis and Brønsted acid promotion have become powerful strategies for quinoline synthesis, often offering advantages in terms of cost, toxicity, and environmental impact. researchgate.net

Organocatalysis: Organocatalysts, which are small, metal-free organic molecules, can facilitate key bond-forming reactions. For instance, asymmetric organocatalysis has been successfully applied to produce complex, polycyclic quinoline derivatives with high stereoselectivity in one-pot procedures. nih.govacs.org These reactions often involve the condensation of aldehydes, anilines, and other components, demonstrating excellent tolerance for a variety of substrates. nih.govacs.org

Brønsted Acid Promotion: Brønsted acids are effective catalysts for several classical quinoline syntheses, such as the Friedländer reaction, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. mdpi.comiipseries.org These acid-promoted methods can be performed under metal- and solvent-free conditions, significantly enhancing their green profile. rsc.org Strong Brønsted acids can also work in concert with metal catalysts, promoting reactivity and selectivity. rsc.org Recent innovations include the use of solid-supported Brønsted acids, such as functionalized graphitic carbon nitride, which act as recyclable heterogeneous catalysts. nih.gov

Catalyst TypeExample CatalystReaction Name/TypeKey FeaturesReference
OrganocatalystProline derivativesAsymmetric SynthesisHigh stereoselectivity, mild conditions. nih.govacs.org
Brønsted Acidp-Toluenesulfonic acid (p-TSA)Friedländer SynthesisMetal-free, versatile for various substrates. mdpi.comresearchgate.net
Brønsted AcidHClPromotion of Rh-catalysisEnhances reactivity and enantioselectivity. rsc.org
Heterogeneous Brønsted Acidg-C3N4-SO3HFriedländer SynthesisMetal-free, recyclable, mild conditions. nih.gov

Principles of Green Chemistry in Synthetic Strategy

The synthesis of quinolines has increasingly been guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. researchgate.nettandfonline.comresearchgate.net

Development of Environmentally Benign Reaction Conditions

Significant efforts have been made to develop synthetic protocols for quinolines that are more environmentally friendly. ijpsjournal.com A primary focus has been the replacement of traditional volatile organic solvents with greener alternatives. Water and ethanol (B145695) are increasingly used as reaction media, offering benefits of low cost, low toxicity, and minimal environmental impact. researchgate.nettandfonline.com In some cases, reactions can be performed under solvent-free conditions, which completely eliminates solvent waste. ijpsjournal.comnih.gov

Energy efficiency has been improved through methods like microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption compared to conventional heating. tandfonline.comijpsjournal.com

Chemical Reactivity and Derivatization Pathways of 3,7 Dichloroquinoline 8 Carbonitrile

Nucleophilic Substitution Reactions on the Quinoline (B57606) Ring System

The presence of two chlorine atoms on the quinoline ring of 3,7-dichloroquinoline-8-carbonitrile provides opportunities for nucleophilic substitution reactions, enabling the introduction of a variety of functional groups.

Reactivity of Halogen Substituents

The reactivity of halogen substituents on a quinoline ring is highly dependent on their position. Generally, chloro groups at the C2 and C4 positions are more susceptible to nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. firsthope.co.in In the case of this compound, the chlorine atoms are located at the C3 and C7 positions. The chlorine at C7 is on the benzene (B151609) ring portion of the quinoline system, and its reactivity is influenced by the electronic effects of the substituents on this ring. The electron-withdrawing nitrile group at the adjacent C8 position can activate the C7-chloro group towards nucleophilic aromatic substitution (SNAr). Studies on other chloroquinolines have shown that the presence of activating groups can facilitate the displacement of chlorine by various nucleophiles. mdpi.com

Regioselectivity in Nucleophilic Attack

In molecules with multiple potential reaction sites, regioselectivity is a critical consideration. For dichloroquinoline derivatives, the position of nucleophilic attack is often directed to the most electrophilic carbon atom. In 2,4-dichloroquinazolines, a related heterocyclic system, nucleophilic attack preferentially occurs at the C4 position under mild conditions. nih.govstackexchange.com For this compound, the relative reactivity of the C3 and C7 positions towards nucleophiles would need to be determined experimentally. However, theoretical considerations suggest that the C7 position may be more susceptible to nucleophilic attack due to the activating effect of the neighboring C8-carbonitrile group. The electron-withdrawing nature of the nitrile group can stabilize the Meisenheimer intermediate formed during an SNAr reaction at the C7 position.

The choice of nucleophile and reaction conditions can also influence the regioselectivity of the substitution. Stronger nucleophiles or higher temperatures might lead to substitution at the less reactive C3 position or even disubstitution.

Investigation of Weinreb Amide Intermediates in Derivatization

Weinreb amides (N-methoxy-N-methylamides) are valuable intermediates in organic synthesis because they react with organometallic reagents to produce ketones without the common side reaction of over-addition to form tertiary alcohols. mychemblog.comorientjchem.org The derivatization of this compound could potentially involve the formation of a Weinreb amide. However, this would first require the transformation of the nitrile group at the C8 position into a carboxylic acid or an ester. This conversion is a standard organic transformation.

Once the corresponding carboxylic acid is obtained, it can be converted to the Weinreb amide using standard coupling agents, such as reacting the acid chloride with N,O-dimethylhydroxylamine hydrochloride. mychemblog.com Alternatively, esters can be directly converted to Weinreb amides. orientjchem.org The resulting Weinreb amide of the 3,7-dichloroquinoline scaffold would be a versatile intermediate for the introduction of various acyl groups at the C8 position.

Transformations of the Nitrile Functional Group

The nitrile group of this compound is a versatile functional handle that can be converted into several other important chemical moieties.

Hydrolysis to Carboxamide Derivatives

The hydrolysis of nitriles is a well-established method for the preparation of carboxamides and carboxylic acids. chemistrysteps.comgoogle.com This transformation can be catalyzed by either acid or base. lumenlearning.com Under controlled conditions, the partial hydrolysis of the nitrile group in this compound would yield 3,7-dichloroquinoline-8-carboxamide. The reaction typically proceeds by nucleophilic attack of water or hydroxide (B78521) on the electrophilic carbon of the nitrile, followed by tautomerization. chemistrysteps.com

Careful control of reaction conditions such as temperature and pH is often necessary to stop the reaction at the amide stage, as prolonged reaction times or harsher conditions will lead to the formation of the corresponding carboxylic acid, 3,7-dichloroquinoline-8-carboxylic acid. commonorganicchemistry.com The use of specific catalysts, such as certain metal complexes, can also promote the selective hydrolysis of nitriles to amides. google.com

Other Nitrile-Based Conversions

Beyond hydrolysis, the nitrile group can undergo a variety of other transformations to yield diverse derivatives.

Reduction to Amines: The nitrile group can be reduced to a primary amine (aminomethyl group) using reducing agents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. nih.gov This would provide 3,7-dichloro-8-(aminomethyl)quinoline, a valuable building block for further derivatization.

Addition of Organometallic Reagents to Form Ketones: Organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi), can add to the nitrile group to form an intermediate imine anion. msu.edulibretexts.org Subsequent hydrolysis of this intermediate yields a ketone. This reaction allows for the introduction of a wide range of alkyl or aryl keto groups at the C8 position of the quinoline ring.

The following table summarizes some potential derivatization reactions of this compound:

Starting MaterialReagent(s)ProductSection Reference
This compoundNucleophile (e.g., R-NH₂)3-Chloro-7-(alkylamino)quinoline-8-carbonitrile or 7-Chloro-3-(alkylamino)quinoline-8-carbonitrile3.1.1, 3.1.2
3,7-Dichloroquinoline-8-carboxylic acid1. SOCl₂ 2. HN(OCH₃)CH₃·HCl, Base3,7-Dichloro-N-methoxy-N-methylquinoline-8-carboxamide (Weinreb Amide)3.1.3
This compoundH₂O, H⁺ or OH⁻ (controlled)3,7-Dichloroquinoline-8-carboxamide3.2.1
This compound1. LiAlH₄ 2. H₂O(3,7-Dichloroquinolin-8-yl)methanamine3.2.2
This compound1. R-MgBr 2. H₃O⁺1-(3,7-Dichloroquinolin-8-yl)-1-alkanone3.2.2

Electrophilic Aromatic Substitution Investigations

The quinoline ring system is generally susceptible to electrophilic aromatic substitution, with a preference for attack on the benzene ring rather than the more electron-deficient pyridine (B92270) ring. Theoretical and experimental studies on unsubstituted quinoline indicate that electrophilic substitution reactions, such as nitration and halogenation, predominantly occur at the C5 and C8 positions. uop.edu.pk However, the reactivity of this compound towards electrophiles is significantly diminished due to the electronic effects of its substituents.

Oxidation and Reduction Transformations

The oxidation and reduction of quinoline derivatives can lead to a diverse array of functionalized molecules. These transformations can target the quinoline nucleus itself or the appended functional groups.

Oxidation: The quinoline ring is relatively resistant to oxidation. pharmaguideline.com However, under strong oxidizing conditions, the benzene ring can be cleaved. For instance, oxidation of quinoline with potassium permanganate yields pyridine-2,3-dicarboxylic acid (quinolinic acid). wikipedia.org In the case of this compound, such harsh oxidation would likely lead to the degradation of the molecule. A more controlled oxidation would likely target the nitrogen atom of the pyridine ring, leading to the formation of the corresponding N-oxide. The oxidation of quinolines to their N-oxides is a common transformation, often achieved using peroxy acids like m-chloroperbenzoic acid (m-CPBA).

Reduction: The reduction of this compound offers several potential pathways for derivatization. The quinoline ring, the chloro substituents, and the nitrile group are all susceptible to reduction under different conditions.

Catalytic hydrogenation of the quinoline ring typically leads to the formation of 1,2,3,4-tetrahydroquinoline derivatives. pharmaguideline.com This transformation can be achieved using various catalysts such as palladium, platinum, or nickel under hydrogen pressure. A regioselective reduction of the pyridine ring of substituted quinolines can also be achieved through methods like HAT-promoted hydrosilylation. nih.gov

The nitrile group at the C8 position is a versatile handle for further chemical modification. It can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation would yield (3,7-dichloroquinolin-8-yl)methanamine, a valuable intermediate for the synthesis of more complex molecules. The table below summarizes potential reduction products of this compound based on known reductions of similar compounds.

Starting MaterialReagent and ConditionsProduct
This compoundH₂, Pd/C, EtOH3,7-Dichloro-1,2,3,4-tetrahydroquinoline-8-carbonitrile
This compoundLiAlH₄, THF(3,7-Dichloroquinolin-8-yl)methanamine

Complexation and Coordination Chemistry

Quinoline and its derivatives are well-established ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. nih.govresearchgate.net The nitrogen atom of the quinoline ring possesses a lone pair of electrons, making it a good coordination site. In this compound, there are two potential coordination sites: the nitrogen atom of the quinoline ring (N1) and the nitrogen atom of the nitrile group at the C8 position.

The geometry of the molecule suggests that it could act as a bidentate ligand, chelating to a metal center through both nitrogen atoms to form a stable five-membered ring. The ability of the cyano group to participate in coordination is well-documented, with cyano-metal complexes being a large class of inorganic compounds. researchgate.net The nitrile nitrogen can act as a sigma-donor, and in some cases, the π-system of the C≡N bond can also be involved in bonding.

While specific studies on the complexation of this compound are not extensively reported, the coordination chemistry of the closely related 3,7-dichloroquinoline-8-carboxylic acid (quinclorac) has been investigated. researchgate.net Quinclorac and its derivatives have been shown to form complexes with various metal ions, where coordination occurs through the quinoline nitrogen and the carboxylate oxygen. researchgate.netnih.gov By analogy, it is highly probable that this compound would also form stable metal complexes. The electronic properties of the ligand, influenced by the electron-withdrawing chloro and cyano groups, would affect the stability and reactivity of the resulting metal complexes.

The table below provides examples of metal complexes formed with related quinoline ligands, suggesting the potential coordination behavior of this compound.

LigandMetal IonComplex Formula
3,7-dichloroquinoline-8-carboxylic acidZinc(II)[Zn(quinclorac)₂(H₂O)₂]
8-hydroxyquinolineAluminum(III)Al(C₉H₆NO)₃
2,2'-biquinolineCopper(I)[Cu(biq)₂]⁺

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structure. For 3,7-dichloroquinoline-8-carbonitrile, a comprehensive NMR analysis would be required to confirm the connectivity and chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environments, and their proximity to one another. The expected spectrum of this compound would show signals in the aromatic region, corresponding to the protons on the quinoline (B57606) ring system. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effects of the two chlorine atoms and the nitrile group. Spin-spin coupling patterns would help to establish the relative positions of the protons on the rings.

Hypothetical ¹H NMR Data Table: (Note: This table is for illustrative purposes only and does not represent actual experimental data.)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
8.9 - 9.1 d ~2.0 1H H-2
8.2 - 8.4 d ~2.0 1H H-4
7.8 - 8.0 d ~8.5 1H H-5

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule, including the quaternary carbons of the quinoline core and the carbon of the nitrile group. The chemical shifts would provide insight into the electronic environment of each carbon. The carbon attached to the chlorine atoms and the carbon of the nitrile group would be expected to have distinct chemical shifts.

Hypothetical ¹³C NMR Data Table: (Note: This table is for illustrative purposes only and does not represent actual experimental data.)

Chemical Shift (δ, ppm) Assignment
~150 - 155 C-2
~145 - 150 C-8a
~135 - 140 C-7
~130 - 135 C-4
~128 - 132 C-5
~125 - 130 C-4a
~120 - 125 C-6
~118 - 122 C-3
~115 - 120 C-8

Two-Dimensional NMR Techniques for Connectivity Mapping

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential. These techniques would reveal proton-proton and proton-carbon correlations, allowing for a complete mapping of the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS would be used to determine the exact mass of the molecular ion of this compound. This high-precision measurement would confirm the elemental formula (C₁₀H₄Cl₂N₂) by comparing the experimental mass to the calculated theoretical mass. The isotopic pattern, particularly the characteristic 3:1 ratio for the two chlorine atoms, would be a key feature in the mass spectrum.

Hypothetical HRMS Data: (Note: This table is for illustrative purposes only and does not represent actual experimental data.)

Ion Calculated m/z Found m/z

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. For this compound, the characteristic stretching frequency of the nitrile group (C≡N) would be a prominent feature in the IR spectrum, typically appearing in the range of 2220-2260 cm⁻¹. Other bands corresponding to the C-Cl stretching and the aromatic C-H and C=C stretching vibrations of the quinoline ring would also be expected.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds.

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands that confirm its structure. Key expected vibrational modes would include:

C≡N stretch: A sharp, intense absorption band typically appearing in the range of 2260-2220 cm⁻¹, which would be the definitive peak for the nitrile functional group.

C-Cl stretches: Strong absorptions in the fingerprint region, generally between 800-600 cm⁻¹, corresponding to the two chlorine substituents.

Aromatic C=C and C=N stretches: A series of medium to strong bands in the 1650-1450 cm⁻¹ region, characteristic of the quinoline ring system.

Aromatic C-H stretches: Absorption peaks appearing above 3000 cm⁻¹.

Aromatic C-H bends: Out-of-plane bending vibrations that appear in the 900-675 cm⁻¹ region, the pattern of which could provide information about the substitution on the aromatic rings.

A detailed analysis of a hypothetical FT-IR spectrum is presented in the table below, based on typical frequency ranges for the expected functional groups.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch > 3000 Medium
Nitrile (C≡N) Stretch 2260 - 2220 Strong, Sharp
Aromatic C=C/C=N Stretches 1650 - 1450 Medium to Strong
Aromatic C-H Bends 900 - 675 Medium to Strong

Note: This table is predictive and based on established correlation charts. No experimental FT-IR data for this compound was found in the searched literature.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light from a laser source. Vibrational modes that are symmetric and involve a change in polarizability are typically strong in Raman spectra, while those with a large change in dipole moment are strong in IR.

For this compound, an FT-Raman spectrum would be particularly useful for observing:

C≡N stretch: This bond often produces a strong and easily identifiable Raman signal.

Quinoline Ring Vibrations: The symmetric breathing modes of the aromatic system typically give rise to strong Raman bands, providing a clear fingerprint of the quinoline core.

C-Cl stretches: These vibrations would also be active in the Raman spectrum.

Specific experimental FT-Raman data for this compound has not been reported in the available scientific literature.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

While detailed crystallographic data exists for the analogous compound 3,7-dichloroquinoline-8-carboxylic acid nih.govresearchgate.net, no such data has been published for the target nitrile compound. If a crystal structure were determined, it would yield a set of crystallographic parameters as shown in the hypothetical data table below.

Table 2: Hypothetical Single-Crystal X-ray Diffraction Data Summary

Parameter Example Value
Chemical Formula C₁₀H₄Cl₂N₂
Formula Weight 223.07
Crystal System Monoclinic
Space Group P2₁/c
a (Å) [Value]
b (Å) [Value]
c (Å) [Value]
α (°) 90
β (°) [Value]
γ (°) 90
Volume (ų) [Value]
Z (molecules/unit cell) 4
Density (calculated) (g/cm³) [Value]

Note: This table is for illustrative purposes only. No experimental crystallographic data for this compound was found in the searched literature.

Analysis of Intermolecular Interactions (e.g., π–π Stacking, Hydrogen Bonding Networks)

The crystal packing of molecules is governed by non-covalent intermolecular forces. In the case of this compound, the analysis of its crystal structure would likely reveal:

π–π Stacking: The planar quinoline ring system would be expected to facilitate stacking interactions between adjacent molecules. Key parameters such as the centroid-to-centroid distance and the slip angle would be determined to characterize the geometry of these interactions.

Halogen Bonding: The chlorine atoms could potentially act as halogen bond donors, interacting with the nitrogen atom of the nitrile group or the quinoline ring of a neighboring molecule.

Unlike its carboxylic acid analogue, which forms strong O-H···N hydrogen bonds researchgate.netnih.gov, this compound lacks a classical hydrogen bond donor. Therefore, its crystal packing would be dominated by the weaker interactions mentioned above.

A definitive analysis of intermolecular interactions is not possible without an experimentally determined crystal structure, which is currently unavailable for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within a molecule. For aromatic systems like this compound, the spectrum is typically characterized by absorptions arising from π→π* transitions.

The UV-Vis spectrum, likely recorded in a solvent such as ethanol (B145695) or methanol, would be expected to show distinct absorption bands. The positions (λmax) and intensities (molar absorptivity, ε) of these bands are characteristic of the quinoline chromophore and its substituents. The electron-withdrawing chlorine and nitrile groups would be expected to influence the energy of the electronic transitions, causing shifts in the absorption maxima compared to unsubstituted quinoline.

No published UV-Vis absorption spectra specifically for this compound were identified in the literature search.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and energy, which are crucial for interpreting chemical phenomena.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. ekb.egrsc.org It offers a favorable balance between computational cost and accuracy, making it suitable for complex systems like quinoline (B57606) derivatives. bohrium.com DFT studies on related compounds focus on calculating key electronic properties to predict their stability, reactivity, and spectroscopic behavior. ekb.eg

Typical electronic properties investigated for quinoline derivatives include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. bohrium.com The HOMO-LUMO energy gap (Eg) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. ekb.egkashanu.ac.ir

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is useful for predicting sites of intermolecular interactions. ekb.eg

For 3,7-dichloroquinoline-8-carbonitrile, DFT calculations would likely reveal the influence of the electron-withdrawing chlorine and carbonitrile substituents on the electronic properties of the quinoline core. These calculations help in understanding the molecule's reactivity and potential for use in applications like organic light-emitting diodes (OLEDs), where the electronic structure is critical. bohrium.comresearchgate.net

Calculated PropertySignificance in Molecular AnalysisTypical DFT Functional Used
HOMO-LUMO Energy Gap (Eg)Indicates chemical reactivity and kinetic stability. ekb.egB3LYP bohrium.com, PBE1PBE researchgate.net
Chemical Hardness (η)Measures resistance to change in electron distribution. rsc.orgB3LYP rsc.org
Electrophilicity Index (ω)Quantifies the ability of a molecule to accept electrons. kashanu.ac.irB3LYP/6-311G* kashanu.ac.ir
Molecular Electrostatic Potential (MEP)Predicts sites for electrophilic and nucleophilic attack. ekb.egB3LYP/6-311++G(d,p) ekb.eg

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. chemistryviews.org A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice must be a compromise between desired accuracy and computational feasibility. researchgate.netmit.edu

For molecules containing halogens, such as this compound, the selection of an appropriate basis set is particularly important. Pople-style basis sets, like 6-31G(d) or the more extensive 6-311++G(d,p), are commonly employed. ekb.egbohrium.comresearchgate.net These sets include polarization functions (d,p) that allow for more flexibility in describing the electron distribution around atoms, which is crucial for accurate modeling of chemical bonds. For heavier elements, correlation-consistent basis sets, such as Dunning's aug-cc-pVTZ, may provide more accurate results. researchgate.net

The choice of the DFT functional is equally critical. The B3LYP hybrid functional is a popular choice that has been successfully used in studies of quinoline derivatives. rsc.orgbohrium.com Other functionals, like PBE1PBE, M06-2X, and CAM-B3LYP, are also utilized depending on the specific properties being investigated. researchgate.netresearchgate.netnih.gov Evaluating different functional and basis set combinations against experimental data, where available, is a common practice to ensure the computational model's reliability. researchgate.net

Basis SetDescriptionTypical Application for Quinolines
6-31G(d)A split-valence basis set with polarization functions on heavy atoms. bohrium.comGeometry optimization and electronic structure calculations. bohrium.comresearchgate.net
6-311++G(d,p)A triple-split valence basis set with diffuse functions (++) and polarization functions on all atoms. ekb.egMore accurate energy calculations and studies of anions or excited states. ekb.eg
aug-cc-pVTZDunning's augmented correlation-consistent basis set of triple-zeta quality. researchgate.netHigh-accuracy calculations, particularly for systems with weak interactions or for heavier elements. researchgate.net

Reaction Mechanism Elucidation and Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the energy landscape of a reaction, chemists can identify intermediates, transition states, and the most likely pathways from reactants to products.

A Potential Energy Surface (PES) is a conceptual and mathematical tool that describes the energy of a molecule as a function of its geometry. libretexts.orglibretexts.org By mapping the PES, one can visualize the energetic journey of a chemical reaction. researchgate.net Stationary points on the PES correspond to physically significant species: energy minima represent stable reactants, products, and intermediates, while first-order saddle points correspond to transition states. libretexts.org

For a reaction involving this compound, such as its synthesis or a subsequent functionalization, PES mapping would involve calculating the system's energy at various points along the reaction coordinate. visualizeorgchem.com The reaction coordinate represents the minimum energy pathway connecting reactants and products on the PES. fiveable.me Methods like Quasi-Newton searching (e.g., QST3) are used to locate transition states, and Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the identified transition state correctly connects the desired reactants and products. researchgate.net

Transition State Theory (TST) provides a framework for understanding and calculating the rates of chemical reactions. fiveable.mewikipedia.org It assumes a quasi-equilibrium between the reactants and an activated complex, which is the molecular configuration at the transition state. wikipedia.org The transition state is defined as the point of maximum energy along the minimum energy reaction path. visualizeorgchem.comfiveable.me

In computational studies, the transition state structure is located as a first-order saddle point on the potential energy surface. libretexts.org A key confirmation of a true transition state is the calculation of vibrational frequencies, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate that leads from reactants to products. nih.govnih.gov

By applying TST, the Gibbs free energy of activation (ΔG‡) can be calculated from the energy difference between the reactants and the transition state. wikipedia.org This value is directly related to the reaction rate constant via the Eyring equation, allowing for the theoretical prediction of reaction kinetics. wikipedia.org For reactions involving quinoline derivatives, TST has been used to model mechanisms such as enzymatic oxidation, providing insights into the specific chemical events that occur. nih.govnih.gov

Most chemical reactions are carried out in a solvent, which can have a significant impact on the reaction pathway and energetics. researchgate.net Therefore, incorporating solvent effects into computational models is crucial for obtaining results that are comparable to experimental reality. bohrium.comresearchgate.net

Implicit solvent models, such as the Polarizable Continuum Model (PCM), are commonly used. bohrium.comresearchgate.net In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. bohrium.com This method can effectively simulate the electrostatic interactions between the solute and the solvent.

Studies on quinoline derivatives have shown that solvent polarity can significantly influence their physicochemical properties, including absorption and fluorescence spectra (solvatochromism), dipole moments, and solvation energies. bohrium.comresearchgate.netresearchgate.net For modeling a reaction of this compound, accounting for solvent effects would be essential for accurately predicting the stability of charged intermediates or polar transition states, thereby leading to more reliable calculations of activation energies and reaction rates. researchgate.net

Theoretical and Computational Analysis of this compound Currently Unavailable in Published Literature

A comprehensive review of published scientific literature reveals a lack of specific theoretical and computational studies for the chemical compound this compound. Despite the existence of research on structurally related quinoline derivatives, particularly its carboxylic acid analogue, 3,7-dichloroquinoline-8-carboxylic acid (quinclorac), detailed computational analyses for the specified carbonitrile compound are not presently available in the public domain.

Investigations into the electronic and structural properties of chemical compounds rely on specific computational studies performed on the exact molecule of interest. Key analyses, including Molecular Orbital Analysis, Molecular Electrostatic Potential (MEP) Mapping, and Hirshfeld Surface Analysis, are highly sensitive to the molecular structure and the nature of its functional groups. The substitution of a carboxylic acid group (-COOH) with a carbonitrile group (-CN) significantly alters the electronic distribution, reactivity, and intermolecular interaction patterns of the molecule. Therefore, data from one analogue cannot be accurately extrapolated to the other.

As a result, the specific data required to populate the requested article sections—including Frontier Molecular Orbital (FMO) energies, Natural Bonding Orbital (NBO) interactions, MEP map interpretations, global and local chemical reactivity descriptors, and detailed percentages of intermolecular contacts from Hirshfeld surface analysis—could not be located for this compound.

Further research and publication of computational studies focused specifically on this compound are needed to provide the scientifically accurate data required for a detailed theoretical analysis as outlined.

Advanced Intermolecular Interaction Analysis

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational method used to identify and visualize non-covalent interactions (NCIs) within and between molecules. This technique is based on the electron density (ρ) and its first derivative, allowing for the characterization of hydrogen bonds, van der Waals interactions, and steric clashes that are crucial for understanding molecular stability, crystal packing, and biological activity. The analysis typically involves plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density, which helps to distinguish between attractive and repulsive interactions.

Despite a thorough search of scientific literature, no specific studies performing a Reduced Density Gradient (RDG) analysis on this compound have been found. Computational studies on closely related quinoline derivatives have utilized Density Functional Theory (DFT) for various analyses, but a detailed RDG analysis to map the non-covalent interactions of the title compound is not available in the reviewed literature.

Therefore, a data table and detailed research findings specifically pertaining to the RDG analysis of this compound cannot be provided at this time.

3,7 Dichloroquinoline 8 Carbonitrile As a Versatile Chemical Building Block

Role as a Precursor in Complex Heterocycle Synthesis

3,7-Dichloroquinoline-8-carbonitrile is a highly functionalized heterocyclic compound that serves as a valuable starting material for the synthesis of more complex, fused heterocyclic systems. The presence of reactive sites—two chlorine atoms and a nitrile group—on the quinoline (B57606) framework allows for a variety of chemical transformations. While direct studies on this compound are limited, the reactivity of analogous dichloroquinoline carbonitriles provides significant insight into its potential synthetic applications.

The chlorine atoms at the 3- and 7-positions are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. The nitrile group at the 8-position is a key functional handle for constructing fused rings. For instance, similar to the reactivity of other quinoline-carbonitriles, it is anticipated that the nitrile group can undergo addition reactions with nucleophiles, followed by intramolecular cyclization to yield novel heterocyclic structures.

One of the primary applications of similar chloroquinoline carbonitriles is in the synthesis of fused pyrazole (B372694) systems. By reacting with hydrazine (B178648) hydrate, it is expected that this compound could be converted into aminopyrazolo[4,3-h]quinolines. This transformation would proceed through an initial nucleophilic attack of hydrazine on the carbon of the nitrile group, followed by cyclization.

Furthermore, the strategic placement of the nitrile and chloro groups allows for sequential or one-pot reactions to build intricate molecular architectures. The reactivity of the chlorine atoms can be modulated by the reaction conditions, offering a degree of selectivity in the synthetic pathway.

Table 1: Representative Heterocyclic Systems Potentially Derived from Dichloroquinoline Carbonitrile Precursors

Precursor IsomerReagentResulting HeterocycleReference Compound Class
2,4-Dichloroquinoline-3-carbonitrileHydrazine Hydrate3-Amino-4-hydrazino-1H-pyrazolo[3,4-b]quinolinePyrazolo[3,4-b]quinolines
2,4-Dichloroquinoline-3-carbonitrileSodium Azide4-Azido-2-chloroquinoline-3-carbonitrileAzidoquinolines
2,7-Dichloroquinoline-3-carbonitrileAcetic Acid/Sulfuric Acid2,7-Dichloroquinoline-3-carboxamideQuinoline Carboxamides

This table presents reactions of isomers to infer the potential reactivity of this compound.

Utilization as a Scaffold for Novel Chemical Structure Assembly

The this compound core represents a rigid and versatile scaffold for the assembly of novel chemical structures, particularly in the field of medicinal chemistry. The quinoline ring system itself is a well-established "privileged scaffold," meaning it is a recurring motif in biologically active compounds. The specific substitution pattern of this compound offers multiple points for diversification, enabling the systematic exploration of chemical space around this core.

The two chlorine atoms can be selectively displaced by a wide range of nucleophiles, such as amines, alcohols, and thiols, through nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a diverse set of side chains and functional groups, which can be used to modulate the physicochemical properties and biological activity of the resulting molecules. For example, the introduction of amino side chains is a common strategy in the development of kinase inhibitors and other therapeutic agents.

The nitrile group at the C8 position can be transformed into other functional groups, such as amines, carboxylic acids, or amides, further expanding the synthetic possibilities. For instance, reduction of the nitrile would yield an aminomethyl group, providing a flexible linker for attaching other molecular fragments. Hydrolysis of the nitrile would lead to the corresponding carboxylic acid, which can be used in amide bond formation or as a coordinating group for metal complexes.

The combination of these transformations allows for the construction of complex molecules with a high degree of structural diversity, all based on the this compound scaffold. This approach is highly valuable in drug discovery for generating libraries of compounds for high-throughput screening.

Table 2: Potential Functional Group Interconversions of the this compound Scaffold

Starting Functional GroupReagentsResulting Functional GroupPotential Application
3-Chloro / 7-ChloroAmines (R-NH2)3-Amino / 7-AminoIntroduction of bioactive moieties
3-Chloro / 7-ChloroAlcohols (R-OH)3-Alkoxy / 7-AlkoxyModulation of solubility and lipophilicity
8-NitrileH2, Catalyst8-AminomethylLinker for further functionalization
8-NitrileH2O, H+ or OH-8-Carboxylic AcidAmide coupling, metal chelation

This table outlines potential transformations based on the known reactivity of the functional groups present on the scaffold.

Integration into Diversification Libraries for Chemical Space Exploration

The structural features of this compound make it an ideal building block for integration into diversification libraries aimed at exploring a wide range of chemical space. Diversity-oriented synthesis (DOS) is a strategy used to create collections of structurally diverse small molecules, which can then be screened for biological activity. The quinoline core, with its multiple points for modification, is well-suited for this approach.

By systematically varying the substituents at the 3-, 7-, and 8-positions, a large and diverse library of compounds can be generated from this single precursor. For example, a combinatorial approach could be employed where a set of different amines are reacted at the 3-position, followed by a different set of nucleophiles at the 7-position, and finally, a series of modifications to the 8-nitrile group. This would result in a library of compounds with a common core but with diverse peripheral functionality.

The use of automated synthesis platforms can facilitate the rapid generation of such libraries. The reactivity of the chlorine atoms and the nitrile group is generally predictable and amenable to high-throughput reaction formats. The resulting libraries of novel quinoline derivatives can then be screened against a variety of biological targets to identify new lead compounds for drug discovery.

The exploration of the chemical space around the this compound scaffold could lead to the discovery of molecules with novel biological activities, given the proven importance of the quinoline nucleus in medicinal chemistry.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 3,7-Dichloroquinoline-8-carbonitrile, and what key spectral features should be analyzed?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. Analyze the 1H^1H-NMR for aromatic proton environments (e.g., splitting patterns at δ 7.5–9.0 ppm) and 13C^{13}C-NMR for nitrile carbon signals near δ 115–120 ppm. Infrared (IR) spectroscopy identifies the C≡N stretch (~2200–2250 cm1^{-1}) and C-Cl stretches (~550–750 cm1^{-1}). Mass spectrometry (MS) confirms molecular weight (e.g., via ESI-MS) and fragmentation patterns. Cross-reference spectral data with computational predictions (DFT) to resolve ambiguities .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Start with 8-cyanoquinoline derivatives and employ halogenation (e.g., Cl2_2/FeCl3_3) under controlled temperatures (0–5°C) to minimize side reactions. Monitor reaction progress via TLC (silica gel, hexane:EtOAc 4:1). Purify via column chromatography (gradient elution) or recrystallization using ethanol/water. Optimize stoichiometry (e.g., 1.2 equivalents Cl2_2) and reaction time (6–8 hours) based on kinetic studies .

Q. What chromatographic techniques are effective for assessing the purity of this compound?

  • Methodological Answer : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Validate purity (>98%) by comparing retention times with standards. For non-polar impurities, employ GC-MS with a DB-5 column and helium carrier gas. Confirm homogeneity via melting point analysis (sharp range within 1°C) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve the molecular structure of this compound, and what challenges arise during refinement?

  • Methodological Answer : Grow crystals via slow evaporation (e.g., dichloromethane/hexane). Collect data on a Bruker APEX-II diffractometer (MoKα, λ = 0.71073 Å) at 173 K to minimize thermal motion. Use SHELXL for refinement, focusing on anisotropic displacement parameters for Cl and N atoms. Address absorption corrections (μ = 0.66 mm1^{-1}) using SADABS. Challenges include resolving disorder in the nitrile group and refining triclinic (P1) symmetry with low-angle data (θ < 25°) .

Q. What computational approaches are suitable for studying the electronic properties of this compound, and how do they correlate with experimental data?

  • Methodological Answer : Perform Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) to optimize geometry and compute HOMO-LUMO gaps. Compare calculated bond lengths (e.g., C-Cl: ~1.73 Å) with X-ray data (C-Cl = 1.72–1.75 Å). Use time-dependent DFT (TD-DFT) to simulate UV-Vis spectra; validate against experimental λmax_{\text{max}} in acetonitrile. Address discrepancies (e.g., solvation effects) via COSMO-RS models .

Q. How should researchers address contradictions in crystallographic parameters when refining halogenated quinoline derivatives?

  • Methodological Answer : For triclinic systems (e.g., a = 7.5002 Å, α = 102.5°), apply twin refinement in SHELXL if Rint_{\text{int}} > 0.05. Use restraints for Cl atoms with high displacement parameters (Ueq_{\text{eq}} > 0.1 Å2^2). Validate hydrogen bonding (e.g., C-H···N interactions) via PLATON analysis. Cross-check thermal ellipsoids with Hirshfeld surfaces to identify outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.